![molecular formula C8H7BrN4S B13750648 3-[6-(bromomethyl)-2-pyridinyl]-1,2,4-Thiadiazol-5-amine CAS No. 1179360-61-2](/img/no-structure.png)
3-[6-(bromomethyl)-2-pyridinyl]-1,2,4-Thiadiazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[6-(bromomethyl)-2-pyridinyl]-1,2,4-Thiadiazol-5-amine is a heterocyclic compound that contains a pyridine ring substituted with a bromomethyl group and a thiadiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-(bromomethyl)-2-pyridinyl]-1,2,4-Thiadiazol-5-amine typically involves multi-step reactions. One common method includes the bromination of 2-methylpyridine to form 6-(bromomethyl)-2-pyridine, followed by the formation of the thiadiazole ring through cyclization reactions . The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts like palladium for cross-coupling reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and cyclization processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques such as chromatography can enhance the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-[6-(bromomethyl)-2-pyridinyl]-1,2,4-Thiadiazol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines and other derivatives.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Employed in cross-coupling reactions to form carbon-carbon bonds.
Major Products Formed
Substituted Pyridines: Formed through nucleophilic substitution reactions.
Thiadiazole Derivatives: Resulting from cyclization and further functionalization reactions.
Wissenschaftliche Forschungsanwendungen
3-[6-(bromomethyl)-2-pyridinyl]-1,2,4-Thiadiazol-5-amine has diverse applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: Used as a building block for synthesizing more complex molecules and heterocyclic compounds.
Material Science: Explored for its potential in creating novel materials with unique electronic and photophysical properties.
Wirkmechanismus
The mechanism of action of 3-[6-(bromomethyl)-2-pyridinyl]-1,2,4-Thiadiazol-5-amine involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromomethyl-3,4-dihydropyridin-2(1H)-one: Shares the bromomethyl-pyridine structure but differs in the heterocyclic ring.
3-Bromomethylpyridine: Lacks the thiadiazole ring, making it less versatile in certain applications.
Uniqueness
3-[6-(bromomethyl)-2-pyridinyl]-1,2,4-Thiadiazol-5-amine is unique due to the presence of both the bromomethyl-pyridine and thiadiazole rings, which confer distinct chemical reactivity and potential biological activity.
Eigenschaften
1179360-61-2 | |
Molekularformel |
C8H7BrN4S |
Molekulargewicht |
271.14 g/mol |
IUPAC-Name |
3-[6-(bromomethyl)pyridin-2-yl]-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C8H7BrN4S/c9-4-5-2-1-3-6(11-5)7-12-8(10)14-13-7/h1-3H,4H2,(H2,10,12,13) |
InChI-Schlüssel |
DFZZHDLJTIBTKQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1)C2=NSC(=N2)N)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.